Through bond energy transfer (TBET)-operated fluoride ion sensing via spirolactam ring opening of a coumarin–fluorescein bichromophoric dyad†
RSC Advances Pub Date: 2020-07-30 DOI: 10.1039/D0RA05357K
Abstract
The detection of fluoride ions in a competitive environment often poses several challenges. In this work, we have designed and synthesized a coumarin functionalized fluorescein dyad (R3) which represents an ideal through bond energy transfer (TBET) fluorophore with the coumarin unit as donor and fluorescein unit as acceptor. The bichromophoric dyad demonstrates the detection of fluoride ions in the parts per billion (ppb) concentration level (22.8 ppb) with high selectivity via a TBET emission signal at 548 nm with a diagnostic bright yellow colour fluorescence output. Based on UV-visible, fluorescence, 1H NMR and DFT studies, it is shown that the fluoride ion induces the opening of the spirolactam ring of the fluorescein moiety and provides a π-conjugation link between the donor and acceptor units enabling a TBET phenomenon with a larger pseudo-Stokes shift of 172 nm. To the best of our knowledge, this is the first report where the fluoride ion is detected via a TBET signal between the coumarin and fluorescein units in a bichromophoric dyad.

Recommended Literature
- [1] Integration of large single-grain Pb(Zr,Ti)O3 into low-temperature polycrystalline silicon thin-film transistors for system-on-glass display
- [2] The stereospecific hydrogenation of an exocyclic methylene group
- [3] Direct growth of defect-rich MoO3−x ultrathin nanobelts for efficiently catalyzed conversion of isopropyl alcohol to propylene under visible light†
- [4] Guiding the synthesis of pentazole derivatives and their mono- and di-oxides with quantum modeling
- [5] Bioorthogonal release of anticancer drugs via gold-triggered 2-alkynylbenzamide cyclization†
- [6] Mass spectrometry diagnostic of dc magnetron reactive sputtering
- [7] Contents list
- [8] Synthesis of a three-layered SiO2@Au nanoparticle@polyaniline nanocomposite and its application in simultaneous electrochemical detection of uric acid and ascorbic acid†
- [9] Palladium-catalyzed synthesis of [60]fullerene-fused benzofurans via heteroannulation of phenols†
- [10] A simple and green approach for the synthesis of polyfunctionalized mono- and bis-dihydro-2-oxopyrroles catalyzed by trityl chloride†

Journal Name:RSC Advances
Research Products
-
CAS no.: 112695-98-4